Acute Systemic Toxicity: Demecolcine Exhibits a 40-Fold Greater Intravenous LD50 Than Colchicine in Mice
In a direct comparative study, the intravenous lethal dose of demecolcine in mice was 40 times greater than that of colchicine. This represents a substantial safety advantage for in vivo applications, making demecolcine the preferred antimitotic agent when systemic toxicity is a limiting factor [1]. Oral LD50 data corroborate this trend: demecolcine oral LD50 in mouse is 25.53 mg/kg , whereas the oral LD50 of colchicine in mouse is 5.87 mg/kg , yielding a ~4.3-fold safety advantage by the oral route.
| Evidence Dimension | Intravenous acute lethal dose in mice |
|---|---|
| Target Compound Data | IV lethal dose 40× greater than colchicine (exact value not reported as single dose; ratio derived from comparative lethality curves) |
| Comparator Or Baseline | Colchicine: IV lethal dose baseline (ratio = 1) |
| Quantified Difference | Demecolcine IV lethal dose is 40-fold greater than colchicine (≈40× less toxic IV) |
| Conditions | Laboratory mice; intravenous administration; Schär, Loustalot & Gross study, cited in JAMA Internal Medicine |
Why This Matters
A 40-fold reduction in acute systemic toxicity enables in vivo antimitotic protocols and cancer models that would be prohibitively toxic with colchicine at comparable tubulin-inhibitory doses.
- [1] Schär B, Loustalot P, Gross F. Demecolcin (Substanz F), ein neues, Colchicin-ähnliches Alkaloid mit starker cytostatischer Wirkung. Klin Wochenschr. 1954;32(3–4):49–57. As cited in: The Effect of Intravenous Demecolcine (Colcemid) on Acute Gout. AMA Arch Intern Med. 1955;96(2):256–262. View Source
